(2E)-1-Methyl-2-(nitromethylene)pyrrolidine is a chemical compound with the molecular formula and a molecular weight of 142.16 g/mol. This compound is classified as a nitromethylene pyrrolidine, which is a type of heterocyclic organic compound featuring a pyrrolidine ring with a nitromethylene substituent. It has garnered interest in various scientific fields, particularly in medicinal chemistry and neurotoxicology, due to its unique structural properties and biological activities.
The compound is cataloged under the CAS number 94662-64-3 and is available from various chemical suppliers, including Sigma-Aldrich and VWR . It is recognized for its potential applications in research, particularly in proteomics and neurotoxicology studies. The classification of (2E)-1-methyl-2-(nitromethylene)pyrrolidine falls under the category of nitromethylene compounds, which are known for their reactive properties due to the presence of the nitro group.
The synthesis of (2E)-1-methyl-2-(nitromethylene)pyrrolidine can be achieved through several methods, primarily involving the reaction of 1-methylpyrrolidin-2-one with nitromethane in the presence of an alkali metal alkoxide. A common synthetic route involves:
The structure of (2E)-1-methyl-2-(nitromethylene)pyrrolidine features:
The compound's structural characteristics can be described by its SMILES notation: C[C@H]1CC[N+]([O-])=O[C@H]1
, indicating stereochemistry at specific carbon centers .
(2E)-1-methyl-2-(nitromethylene)pyrrolidine participates in various chemical reactions due to its functional groups:
These properties make it suitable for further derivatization in synthetic organic chemistry.
The mechanism by which (2E)-1-methyl-2-(nitromethylene)pyrrolidine exerts its biological effects involves interactions at the neurochemical level:
Studies indicate that compounds within this class can exhibit rapid action upon contact or ingestion, making them significant in pharmacological research.
(2E)-1-methyl-2-(nitromethylene)pyrrolidine has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: